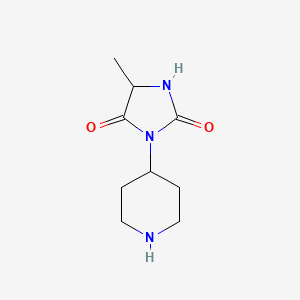
5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a piperidine ring attached to an imidazolidine-2,4-dione core. This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine derivatives with imidazolidine-2,4-dione precursors. One common method includes the condensation of 5-methylimidazolidine-2,4-dione with piperidine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tankyrase enzymes, which play a crucial role in cellular processes such as DNA repair and Wnt signaling. By inhibiting these enzymes, the compound can modulate cellular functions and potentially exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-(piperidin-4-yl)imidazolidine-2,4-dione hydrochloride: This compound shares a similar core structure but differs in its substituents and properties.
5-Methyl-5-(piperidin-3-yl)imidazolidine-2,4-dione: Another closely related compound with variations in the piperidine ring position.
Uniqueness
5-Methyl-3-(piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tankyrase enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
5-methyl-3-piperidin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-6-8(13)12(9(14)11-6)7-2-4-10-5-3-7/h6-7,10H,2-5H2,1H3,(H,11,14) |
Clave InChI |
QYIPVVVXMODCRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)N1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
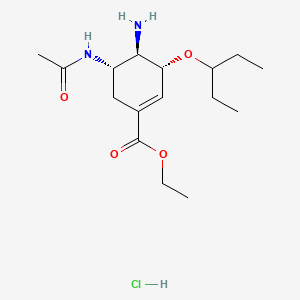

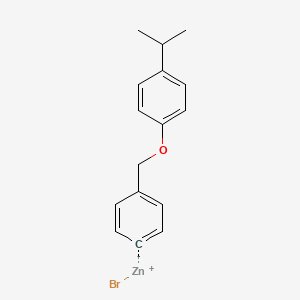
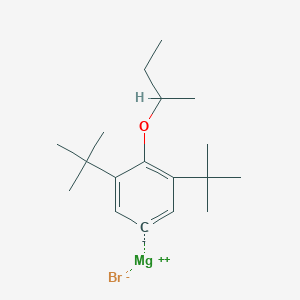
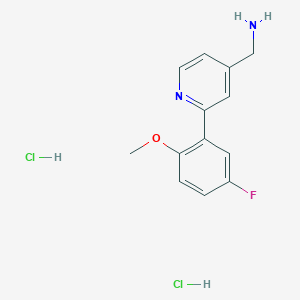
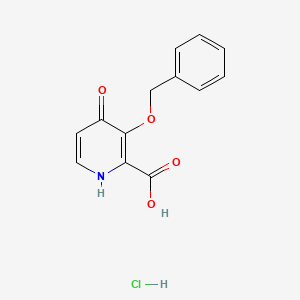
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
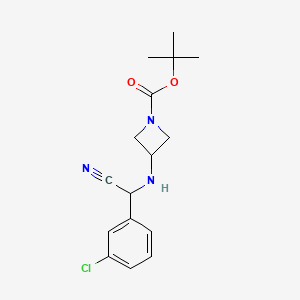
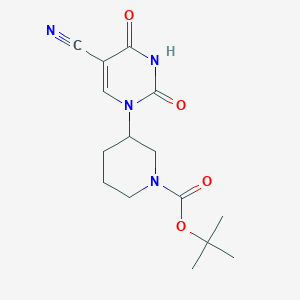
![2-(((4-Methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole--methoxymethane](/img/structure/B14885267.png)

![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)
